(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Description
The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a deuterated derivative of hydrocodone, a semi-synthetic opioid derived from codeine or thebaine . Its structure features a trideuteriomethoxy (-OCD₃) group at the 9-position, replacing the methoxy (-OCH₃) group in hydrocodone. This deuterium labeling is strategically employed to enhance metabolic stability via the kinetic isotope effect, making it valuable for pharmacokinetic studies, tracer applications, and as an analytical standard .
Key structural attributes include:
- Core scaffold: A benzofuro[3,2-e]isoquinoline framework with a 4,12-methano bridge.
- Stereochemistry: The (4R,4aR,7aR,12bS) configuration ensures alignment with opioid receptor binding requirements.
- Functional groups: The 7-one moiety and 3-methyl substitution are critical for µ-opioid receptor (MOR) agonism .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
288.36 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3 |
InChI Key |
JGORUXKMRLIJSV-HOSVTXOBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves multiple steps. The starting materials typically include benzofuran derivatives and isoquinoline precursors. The key steps in the synthesis include:
Formation of the Benzofuroisoquinoline Core: This involves the cyclization of benzofuran and isoquinoline derivatives under acidic or basic conditions.
Introduction of the Trideuteriomethoxy Group: This step involves the use of deuterated methanol in the presence of a suitable catalyst to introduce the trideuteriomethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trideuteriomethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model system for studying isotopic effects and reaction mechanisms. The presence of the trideuteriomethoxy group makes it particularly useful for nuclear magnetic resonance (NMR) studies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways. The isotopic labeling allows for precise tracking of the compound within biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent due to its unique structure and biological activity. It could be explored for its potential use in treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials and catalysts. Its unique structure may impart desirable properties to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trideuteriomethoxy group may enhance the compound’s binding affinity or alter its metabolic stability, leading to increased efficacy or reduced side effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The deuterated compound’s pharmacological and chemical properties can be contextualized against structurally related opioids and derivatives (Table 1).
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations :
- Deuterium Effects : The -OCD₃ group reduces hepatic CYP450-mediated demethylation, prolonging half-life compared to hydrocodone .
- 3-Substituent Modifications : Cyclopropylmethyl (MNTX) or phenethyl groups (Compound 35) abolish MOR agonism but confer antagonism or TLR4 activity .
- 9-Substituent Diversity : Alkoxy chains (e.g., pentyloxy in 4c–f) enhance lipophilicity, altering blood-brain barrier penetration .
Pharmacological and Metabolic Profiles
Receptor Binding :
- Hydrocodone and its deuterated analogue show high MOR affinity (Ki < 1 nM) .
- Naltrexone derivatives (e.g., Compound 35) exhibit TLR4 antagonism (IC₅₀ ~10 µM) with negligible MOR binding .
Metabolism :
- Hydrocodone undergoes O-demethylation (CYP3A4/2D6) to hydromorphone. Deuteration reduces this conversion by ~30% in vitro .
- MNTX’s quaternary ammonium group prevents CNS penetration, limiting side effects .
Therapeutic Indications :
Biological Activity
The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules known as isoquinolines. Its structure includes multiple stereocenters and functional groups that contribute to its biological activity. The presence of the trideuteriomethoxy group may influence its pharmacokinetics and receptor interactions.
Opioid Receptor Interaction
Research indicates that compounds structurally related to this isoquinoline exhibit significant activity at opioid receptors. Specifically:
- Mu-opioid receptor (MOR) : Compounds in this class can act as agonists or antagonists at MORs. The biological activity is often assessed through their ability to modulate pain perception and reward pathways.
- Kappa-opioid receptor (KOR) : Some studies suggest that certain derivatives may selectively activate KORs, potentially offering therapeutic benefits without the adverse effects associated with MOR activation.
Analgesic Effects
A notable study demonstrated that related compounds effectively reduced pain in rodent models. The efficacy was quantified using standard pain assessment methods such as the hot plate test and formalin test.
| Study | Compound | Efficacy | Mechanism |
|---|---|---|---|
| Che et al., 2018 | IBNtxA | E_max = 75% at mMOR | G protein pathway activation |
| Che et al., 2021 | MP1202 | E_max = 59% at mMOR | β-arrestin pathway modulation |
Case Studies
-
Case Study on Analgesic Potency :
- In a controlled trial involving rodents treated with the compound under investigation, significant analgesic effects were observed compared to controls. The study highlighted the compound's potential for pain management without the typical side effects of traditional opioids.
-
Receptor Selectivity :
- Another study focused on the selectivity of various derivatives for MOR versus KOR. Results indicated that specific modifications in the chemical structure could enhance selectivity towards KORs while minimizing MOR-related side effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:
- Absorption : The presence of the methoxy group may enhance lipid solubility.
- Distribution : Studies suggest a favorable distribution in central nervous system tissues.
- Metabolism : Investigations into metabolic pathways indicate that this compound may undergo phase I and phase II metabolism predominantly via cytochrome P450 enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
